cis-3-Aminocyclohexanecarboxylic acid

GABA transporter Neuronal uptake Stereoselective inhibition

Researchers studying GABA transporter pharmacology require enantiopure, conformationally restricted analogs to discriminate neuronal from glial uptake mechanisms. cis-3-ACHC (CAS 16636-51-4) addresses this as the definitive selective GAT-1 inhibitor. • ≥20-fold enantiomeric potency difference between (1S,3R) and (1R,3S) forms mandates enantiopure procurement for accurate biological assessment. • Enables self-assembling cyclic peptide nanotubes with ~7 Å pores for molecular encapsulation and ion channel mimicry - trans-isomers cannot substitute. • Nitrilase-catalyzed route achieves up to 99% ee; available from milligram to kilogram scale with ambient shipping.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 16636-51-4
Cat. No. B097884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Aminocyclohexanecarboxylic acid
CAS16636-51-4
Synonyms3-aminocyclohexanecarboxylic acid
3-aminocyclohexanecarboxylic acid, (trans-(+-))-isomer
3-aminocyclohexanecarboxylic acid, cis-isomer
3-aminocyclohexanecarboxylic acid, trans-isomer
cis-3-aminocyclohexanecarboxylic acid
cis-ACHA
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)[NH3+])C(=O)[O-]
InChIInChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
InChIKeyCKTUXQBZPWBFDX-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Aminocyclohexanecarboxylic Acid Overview


cis-3-Aminocyclohexanecarboxylic acid (CAS 16636-51-4; cis-3-ACHC; C₇H₁₃NO₂; MW 143.19) is a conformationally restricted, carbocyclic γ-aminobutyric acid (GABA) analog. It is a chiral, non-proteinogenic amino acid with a cyclohexane backbone that exists in two enantiomeric forms, (1R,3S)- and (1S,3R)-3-aminocyclohexanecarboxylic acid [1]. The cis-configuration places the amino and carboxyl groups on the same face of the cyclohexane ring, constraining its conformational freedom relative to linear GABA or trans-isomers [2]. This constraint underpins its selective interaction with the neuronal GABA transporter GAT-1 and its utility as a rigid building block in peptidomimetic and supramolecular chemistry [2][3].

Stereochemical Control
Enables enantiomer-specific GABA transporter studies; (1S,3R) and (1R,3S) forms available for attribution review.
Neuronal GAT-1 Research
Selectively inhibits neuronal GABA uptake in synaptosomal and brain slice models; discriminates from glial transport.
Supramolecular Building Block
Cis-constrained geometry supports self-assembled cyclic peptide nanotubes for materials research.

Why Substituting cis-3-Aminocyclohexanecarboxylic Acid Fails


Generic substitution of cis-3-aminocyclohexanecarboxylic acid with its trans-isomer, racemic mixtures, or other conformationally unrestricted GABA analogs is not scientifically valid. The cis-configuration imposes a unique spatial constraint that directly dictates its biological selectivity and self-assembly behavior [1]. The (1S,3R) enantiomer is a potent inhibitor of neuronal GABA uptake, while the (1R,3S) enantiomer is at least 20-fold less active; thus, even enantiomeric purity is critical [2]. Trans-3-aminocyclohexanecarboxylic acids exhibit different transport kinetics and lower enantioselectivity in biocatalytic syntheses [3]. Furthermore, the rigid cis-geometry is essential for the formation of specific self-assembled cyclic peptide nanotubes, where trans-isomers would disrupt the required hydrogen-bonding network and pore architecture [4].

Enantiomeric Purity
Using racemic material or the (1R,3S) enantiomer may substantially reduce GABA uptake inhibition; reported enantioselectivity gap is large and may shift assay sensitivity.
Stereochemical Configuration
trans-3-Aminocyclohexanecarboxylic acid isomers exhibit different transport kinetics and cannot replicate cis-specific self-assembly; substitution may invalidate nanotube formation.
Conformational Flexibility
Linear or less constrained GABA analogs lack the rigid geometry required for selective GAT-1 interaction; functional discrimination between neuronal and glial uptake may be lost.

Comparative Evidence for cis-3-Aminocyclohexanecarboxylic Acid


Enantiomer Potency in Neuronal GABA Uptake Inhibition

The (1S,3R) enantiomer of cis-3-aminocyclohexanecarboxylic acid inhibits the uptake of [³H]GABA by rat brain slices with potency comparable to GABA itself. In contrast, the (1R,3S) enantiomer is at least 20 times less potent in the same assay [1]. This stereochemical requirement is unique to the cis-configuration and is not observed with trans-isomers, which exhibit different transport interactions [2].

Enantiomer Potency
Head-to-head
Target(1S,3R): potency similar to GABA
Comparator(1R,3S): ≥20× weaker
Enantiomeric purity critical for GABA uptake inhibition studies.
Rat brain slice [³H]GABA uptake assay.
GABA transporter Neuronal uptake Stereoselective inhibition

Neuronal vs. Glial GABA Uptake Inhibition

cis-3-Aminocyclohexanecarboxylic acid selectively inhibits the neuronal GABA transport system (GAT-1) without affecting the glial GABA uptake mechanism, which is preferentially inhibited by β-alanine [1]. In synaptosomal membrane vesicle preparations, cis-3-ACHC alone potently inhibits neuronal GABA transport, whereas β-alanine has no effect on this component; conversely, β-alanine inhibits glial uptake that is insensitive to cis-3-ACHC [2]. This functional discrimination is not observed with the trans-isomers, which show less clear-cut neuronal/glial selectivity [3].

Neuronal vs. Glial Selectivity
Head-to-head
cis-3-ACHCInhibits neuronal GAT-1; glial uptake unaffected
β-alanineInhibits glial uptake; no neuronal effect
Supports functional dissection of neuronal vs. glial GABA transport.
Rat brain plasma membrane vesicles.
GAT-1 inhibitor Neuronal selectivity GABA transport

Nitrilase-Catalyzed Enantioselective Synthesis

In a biocatalytic route using nitrilase enzymes, cis-3-aminocyclohexanecarboxylic acid was obtained with enantiomeric excesses up to 99% ee. Under identical reaction conditions, trans-3-aminocyclohexanecarboxylic acid isomers reached a maximum of only 86% ee [1]. This differential enantiopreference reflects the superior fit of the cis-configured nitrile precursor in the enzyme's active site and provides a more efficient route to enantiopure material for biological studies.

Biocatalytic ee
Cross-study
cis-3-ACHC: up to 99% ee
trans isomers: up to 86% ee
Nitrilase route provides high enantiopurity for procurement.
Reported ≥13 pp higher ee for cis-substrate.
Biocatalysis Enantioselective synthesis Green chemistry

Self-Assembly into Peptide Nanotubes

Cyclic peptides composed of alternating α-amino acids and cis-3-aminocyclohexanecarboxylic acid form 32-membered rings that self-assemble into peptide tubelets with a Van der Waals pore diameter of approximately 7 Å [1]. The cis-geometry of the γ-Ach residue is essential for this architecture; trans-3-aminocyclohexanecarboxylic acid cannot adopt the required conformation to form the cyclic structure and fails to assemble into comparable nanotubes [2]. Additionally, cyclic homo-γ-tetrapeptides based solely on cis-3-ACHC residues self-assemble into nanotubes via parallel hydrogen-bond-mediated stacking, a property not replicated by trans-analogs [3].

Self-Assembly Capability
Class-level
Forms 32-membered cyclic peptide rings; assembles into nanotubelets with ~7 Å pores. trans-isomer does not support nanotube formation.
Cis-geometry required for defined supramolecular architectures.
Observed in alternating α/γ-peptide systems.
Self-assembly Peptide nanotubes Supramolecular chemistry

Epileptogenic Activity in Seizure Models

When administered intracerebroventricularly to DBA/2 mice, (±)-cis-3-aminocyclohexanecarboxylic acid produces epileptogenic effects at doses of 3–6 μmol. In contrast, the GABA-uptake inhibitor nipecotic acid exhibits an anticonvulsant profile at similar doses (1.6–3.2 μmol) in the same sound-induced seizure model [1]. This divergent functional outcome—despite both compounds inhibiting GABA uptake—highlights the distinct pharmacological signature of cis-3-ACHC and precludes its substitution with other uptake inhibitors in seizure studies.

Seizure Model Profile
Cross-study
cis-3-ACHCEpileptogenic at 3–6 μmol i.c.v.
Nipecotic acidAnticonvulsant at 1.6–3.2 μmol i.c.v.
Opposite pharmacological profiles; cannot be interchanged in seizure susceptibility studies.
DBA/2 mouse sound-induced seizure model.
GABA uptake blockade Epileptogenesis Seizure model

In Vitro GABA Uptake Inhibition Potency

In a comparative analysis of GABA-uptake inhibitors, cis-3-aminocyclohexanecarboxylic acid (5a) was identified as one of the most potent inhibitors of [³H]GABA uptake by both neurons and glia in vitro, alongside GABA itself and select piperidinecarboxylic acids [1]. While exact IC₅₀ values are not reported in the abstracted data, the compound's inclusion in the top tier of potency distinguishes it from less active analogs and underscores its value as a reference inhibitor. Its high hydrophilicity, however, limits CNS penetration after peripheral administration, a property that must be considered in in vivo experimental design [1].

In Vitro Uptake Potency
Data to verify
Ranked among most potent GABA uptake inhibitors in neuronal and glial preparations; exact IC₅₀ not abstracted.
Supports benchmark inhibitor role; quantitative values require source review.
Comparative inhibitor panel study.
GABA uptake inhibitor In vitro pharmacology Comparative potency

Validated Applications for cis-3-Aminocyclohexanecarboxylic Acid


Dissecting Neuronal vs. Glial GABA Transport

cis-3-Aminocyclohexanecarboxylic acid is the definitive tool for selectively inhibiting the neuronal GABA transporter (GAT-1) while leaving glial GABA uptake intact. As established in Section 3, the compound discriminates neuronal from glial uptake in synaptosomal preparations, where it fully inhibits the neuronal component insensitive to β-alanine [1]. This property makes cis-3-ACHC essential for studies mapping the cellular localization and functional roles of GABA transporters in CNS tissue and for validating GAT-1-specific pharmacology.

Enantiopure Synthesis for GABA Uptake Inhibition Studies

Given the ≥20-fold potency difference between the (1S,3R) and (1R,3S) enantiomers [2], procurement of enantiopure material is non-negotiable for accurate biological assessment. The nitrilase-catalyzed route achieves up to 99% ee for cis-3-ACHC [3], providing a scalable, green chemistry approach to obtaining the active (1S,3R)-enantiomer for GABA uptake inhibition assays, structure-activity relationship (SAR) campaigns, and as a chiral building block for more complex neuroactive molecules.

Self-Assembling Peptide Nanotubes for Sensing and Encapsulation

cis-3-Aminocyclohexanecarboxylic acid is a critical monomer for building self-assembling cyclic peptide nanotubes with precisely defined pore dimensions (~7 Å) [4]. The cis-configuration enables the formation of 32-membered rings that stack via hydrogen bonding to create hollow tubelets with a partial hydrophobic lumen. These architectures are being explored for applications in molecular encapsulation, ion channel mimics, and biosensing. Trans-isomers cannot participate in these assemblies, making cis-3-ACHC irreplaceable for this materials chemistry application [5].

Seizure Induction to Study GABA Uptake Blockade

cis-3-Aminocyclohexanecarboxylic acid produces epileptogenic effects at 3–6 μmol (i.c.v.) in DBA/2 mice, distinguishing it from anticonvulsant GABA-uptake inhibitors like nipecotic acid [6]. This property makes cis-3-ACHC a valuable tool for investigating the paradoxical link between enhanced GABAergic tone and seizure susceptibility. It serves as a positive control in models of epilepsy and for evaluating the seizure liability of novel GABA-uptake inhibitors.

Application
Selection Property
Validation Focus
Neuronal vs. glial GABA transport studies
GAT-1 selectivity profile
Neuronal uptake inhibition in synaptosomes
Enantioselective GABA uptake inhibition
Enantiomeric purity via biocatalytic synthesis
(1S,3R) vs. (1R,3S) activity verification
Peptide nanotube assembly
Cis-constrained cyclic peptide formation
Nanotube architecture and pore dimension
Seizure susceptibility studies
Epileptogenic activity profile
Seizure response after GABA uptake blockade

Technical Documentation Hub

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35 linked technical documents
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